molecular formula C14H10ClFN2O B3841421 N'-(4-chlorobenzylidene)-3-fluorobenzohydrazide

N'-(4-chlorobenzylidene)-3-fluorobenzohydrazide

Cat. No. B3841421
M. Wt: 276.69 g/mol
InChI Key: KGAFLSAFUSROOL-RQZCQDPDSA-N
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Description

Compounds similar to “N’-(4-chlorobenzylidene)-3-fluorobenzohydrazide” are typically organic compounds that contain a benzylidene group attached to a hydrazide . They are often used in the field of medicinal chemistry due to their diverse biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate aldehyde with a hydrazide . This reaction can be carried out under various conditions, including conventional heating or microwave irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed using techniques such as single-crystal X-ray diffraction . These compounds often belong to the monoclinic crystal system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often studied using density functional theory calculations . These studies can provide insights into the reactivity and stability of the compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often studied using techniques such as Fourier transform infrared spectroscopy, NMR spectroscopy, and thermogravimetric analysis . These studies can provide information on the functional groups present in the compound, its thermal stability, and other properties.

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific chemical structure and properties . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Future research on “N’-(4-chlorobenzylidene)-3-fluorobenzohydrazide” could involve further studies on its synthesis, properties, and potential applications . This could include exploring its biological activity, studying its mechanism of action, and optimizing its synthesis.

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O/c15-12-6-4-10(5-7-12)9-17-18-14(19)11-2-1-3-13(16)8-11/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAFLSAFUSROOL-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-chlorophenyl)methylidene]-3-fluorobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-chlorobenzylidene)-3-fluorobenzohydrazide
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N'-(4-chlorobenzylidene)-3-fluorobenzohydrazide
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N'-(4-chlorobenzylidene)-3-fluorobenzohydrazide
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N'-(4-chlorobenzylidene)-3-fluorobenzohydrazide
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N'-(4-chlorobenzylidene)-3-fluorobenzohydrazide

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